REACTION_CXSMILES
|
Br[C:2]1[C:10]([CH3:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:12].C([Li])CCC.CN([CH:21]=[O:22])C.Cl>C1COCC1>[CH:21]([C:2]1[C:10]([CH3:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:12])=[O:22]
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.74 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at −78° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20° C.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by flash column chromatography (eluent: EtOAc-hexanes-1:1)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=C(C(=O)O)C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |